molecular formula C21H18ClN5O2 B11552300 ethyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate

ethyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11552300
M. Wt: 407.9 g/mol
InChI Key: CMMYOEISGOFTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE can be compared with other isoquinoline derivatives such as:

The uniqueness of ETHYL 6-AMINO-8-(3-CHLOROPHENYL)-5,7,7-TRICYANO-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-2-CARBOXYLATE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 6-amino-8-(3-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C21H18ClN5O2/c1-2-29-20(28)27-7-6-15-16(9-23)19(26)21(11-24,12-25)18(17(15)10-27)13-4-3-5-14(22)8-13/h3-6,8,17-18H,2,7,10,26H2,1H3

InChI Key

CMMYOEISGOFTIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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